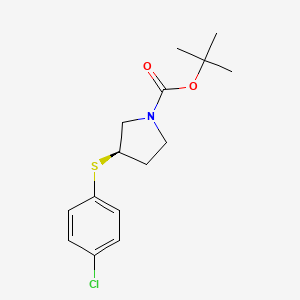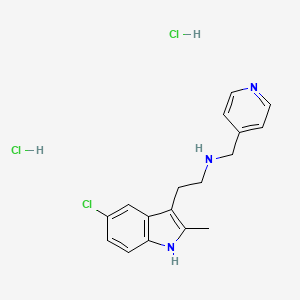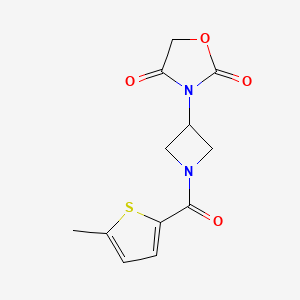
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, also known as R-BTTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in various physiological processes. This compound has been shown to selectively block the α4β2 subtype of nAChRs, which are involved in various processes such as learning, memory, and addiction. This selective blocking ability has made this compound a valuable tool for studying the role of nAChRs in these processes.
Mécanisme D'action
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate selectively blocks the α4β2 subtype of nAChRs by binding to a specific site on the receptor. This binding prevents the receptor from being activated by acetylcholine, which is the natural ligand for nAChRs. This blockade of α4β2 nAChRs has been shown to have various effects on physiological processes, which will be discussed in the following section.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects due to its selective blockade of α4β2 nAChRs. One of the main effects is the reduction of nicotine-induced dopamine release in the brain. This reduction in dopamine release has been shown to reduce the reinforcing effects of nicotine, which could potentially lead to the development of new smoking cessation therapies.
This compound has also been shown to have effects on learning and memory processes. Studies have shown that this compound can impair contextual fear conditioning, which is a type of learning that involves associating a specific context with a fearful stimulus. This impairment suggests that α4β2 nAChRs play a role in this type of learning.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate in lab experiments is its selective blockade of α4β2 nAChRs. This selectivity allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using this compound is that it only blocks the α4β2 subtype of nAChRs and not other subtypes. This limitation could potentially lead to incomplete or inaccurate results in experiments that involve other subtypes of nAChRs.
Orientations Futures
There are several future directions for research involving (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate. One potential direction is the development of new smoking cessation therapies based on the reduction of nicotine-induced dopamine release. Another potential direction is the study of the role of α4β2 nAChRs in other physiological processes, such as pain perception and inflammation. Additionally, the development of new compounds that selectively block other subtypes of nAChRs could lead to a better understanding of the role of these receptors in various processes.
Méthodes De Synthèse
The synthesis of (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves the reaction of 4-chlorophenyl thioacetate with (R)-tert-butyl pyrrolidine-1-carboxylate in the presence of a base. The reaction yields this compound, which can be purified using column chromatography. This synthesis method has been reported in the literature and has been used by researchers to obtain this compound for their studies.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)



![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)
![4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide](/img/structure/B2822362.png)


![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)
![4-[(1-Methylpiperidin-4-yl)oxy]benzoic acid](/img/structure/B2822368.png)
![3-thiophen-2-yl-2-(1H-1,2,4-triazol-5-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2822369.png)

